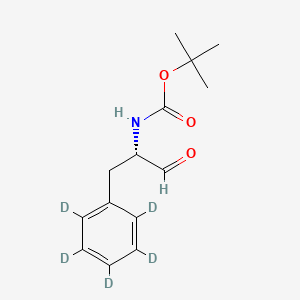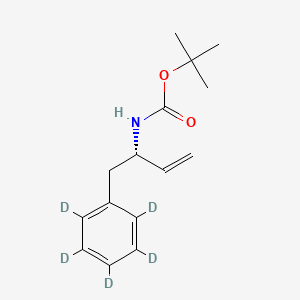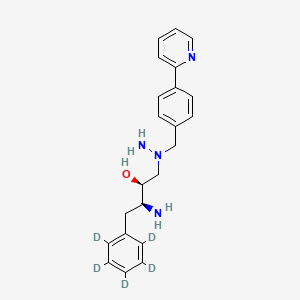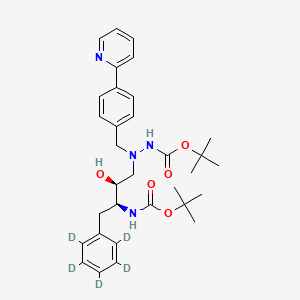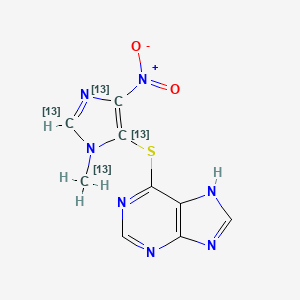
Azathioprine-13C4
Vue d'ensemble
Description
Azathioprine-13C4 is the 13C labeled Azathioprine . Azathioprine is an immunosuppressive medication used for the treatment of various diseases such as rheumatoid arthritis, granulomatosis with polyangiitis, Crohn’s disease, ulcerative colitis, and systemic lupus erythematosus . It is also used in kidney transplants to prevent rejection .
Molecular Structure Analysis
Azathioprine-13C4 has a molecular formula of C513C4H7N7O2S and a molecular weight of 281.23 . The structural formulas with relevant chemical properties are shown for azathioprine .Chemical Reactions Analysis
Azathioprine is an antagonist of purine metabolism, resulting in the inhibition of deoxyribonucleic acid (DNA), ribonucleic acid (RNA), and protein synthesis . It blocks purine production, preventing replication of highly proliferating cells such as B and T lymphocytes .Physical And Chemical Properties Analysis
Azathioprine-13C4 has a molecular weight of 281.23 and a molecular formula of C513C4H7N7O2S . It is soluble in DMSO .Applications De Recherche Scientifique
Genetic Screening to Prevent Azathioprine-Induced Leukopenia : Genetic variants of NUDT15 are strongly associated with Azathioprine-induced leukopenia in Asian patients. Screening for these variants and using alternative immunosuppressants in carriers significantly decreased the incidence of leukopenia in patients with autoimmune disorders (Wang et al., 2022).
Role of Human Glutathione Transferases in Azathioprine Bioactivation : Human glutathione transferases (GSTs) play a significant role in the biotransformation of Azathioprine, influencing the release rate of 6-mercaptopurine, a key metabolite. Variations in GST activity among individuals suggest differences in susceptibility to Azathioprine-induced adverse reactions (Eklund et al., 2006).
Thiopurine S‐Methyltransferase Genotype and Azathioprine-Induced Myelotoxicity : The TPMT genotype is a predictor of Azathioprine-induced myelotoxicity in kidney transplant recipients. The presence of TPMT nonfunctional mutant alleles correlated with reductions in hematological indices and increased cyclosporine plasma concentrations post-transplant (Formea et al., 2004).
Azathioprine and Risk of Skin Cancer in Organ Transplant Recipients : Azathioprine treatment significantly increases the risk of squamous cell carcinoma in organ transplant recipients. This systematic review and meta-analysis highlighted the carcinogenic potential of Azathioprine in this patient population (Jiyad et al., 2016).
Azathioprine-Induced Cytotoxicity in Rat Hepatocyte System : This study explored the cytotoxic mechanisms of Azathioprine in isolated rat hepatocytes, revealing that cytotoxicity may be partly due to reactive oxygen species formation and glutathione depletion, leading to oxidative stress and mitochondrial injury (Maruf et al., 2014).
Mechanism of Activation of Azathioprine : A quantum chemical study detailed the reaction mechanism of Azathioprine with cysteine, highlighting the role of biogenic thiols like glutathione or cysteine in facilitating Azathioprine metabolism (Hoffmann et al., 2001).
Safety And Hazards
Propriétés
IUPAC Name |
6-(3-(113C)methyl-5-nitro(2,4,5-13C3)imidazol-4-yl)sulfanyl-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N7O2S/c1-15-4-14-7(16(17)18)9(15)19-8-5-6(11-2-10-5)12-3-13-8/h2-4H,1H3,(H,10,11,12,13)/i1+1,4+1,7+1,9+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEKQMALGUDUQG-HXRDNURUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1SC2=NC=NC3=C2NC=N3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]N1[13CH]=N[13C](=[13C]1SC2=NC=NC3=C2NC=N3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N7O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747064 | |
| Record name | 6-{[1-(~13~C)Methyl-4-nitro(~13~C_3_)-1H-imidazol-5-yl]sulfanyl}-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azathioprine-13C4 | |
CAS RN |
1346600-71-2 | |
| Record name | 6-{[1-(~13~C)Methyl-4-nitro(~13~C_3_)-1H-imidazol-5-yl]sulfanyl}-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-d9-[(4-nitrophenyl)sulfonyl]amino]propyl]carbamic Acid tert-Butyl Ester](/img/structure/B563701.png)
![7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride](/img/no-structure.png)
![2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine](/img/structure/B563704.png)
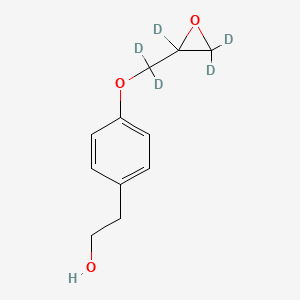

![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]-1-methylpiperidine](/img/structure/B563713.png)

